molecular formula C16H10ClNO3 B11435669 (3Z)-6-chloro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3Z)-6-chloro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11435669
M. Wt: 299.71 g/mol
InChI Key: MEHGNUXXFOIOTE-ZROIWOOFSA-N
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Description

(3Z)-6-chloro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by its unique structure, which includes a chloro substituent and a phenylethylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-6-chloro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves a multi-step process. One common method involves the reaction of 3-aroylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with (3Z)-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one in anhydrous dimethyl sulfoxide at 65°C for 24 hours. This reaction yields 3,3′-dibenzoyl-4-hydroxy-1-(2-hydroxyaryl)-1′H,4′H-spiro[pyrrole-2,2′-pyrrolo[2,1-c][1,4]benzoxazine]-1′,4′,5(1H)-triones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

(3Z)-6-chloro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxalyl chloride and various nucleophiles. The reactions are typically carried out in anhydrous solvents such as dimethyl sulfoxide at elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound include spiro heterocyclic systems such as 3,3′-dibenzoyl-4-hydroxy-1-(2-hydroxyaryl)-1′H,4′H-spiro[pyrrole-2,2′-pyrrolo[2,1-c][1,4]benzoxazine]-1′,4′,5(1H)-triones .

Scientific Research Applications

(3Z)-6-chloro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (3Z)-6-chloro-3-(2-oxo-2-phenylethylidene)-3,4-dihydro-2H-1,4-benzoxazin-2-one involves the addition of the β-CH nucleophilic center to the C3a carbon atom of other compounds. This is followed by a series of prototropic shifts, rotations, and proton migrations, leading to the formation of spiro heterocyclic systems .

Comparison with Similar Compounds

Similar Compounds

  • 3-ethoxycarbonylmethylidene-3,4-dihydro-2H-1,4-benzoxazin-2-one
  • 3-aroylpyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones

Properties

Molecular Formula

C16H10ClNO3

Molecular Weight

299.71 g/mol

IUPAC Name

6-chloro-3-[(Z)-2-hydroxy-2-phenylethenyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C16H10ClNO3/c17-11-6-7-15-12(8-11)18-13(16(20)21-15)9-14(19)10-4-2-1-3-5-10/h1-9,19H/b14-9-

InChI Key

MEHGNUXXFOIOTE-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/C2=NC3=C(C=CC(=C3)Cl)OC2=O)/O

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=NC3=C(C=CC(=C3)Cl)OC2=O)O

Origin of Product

United States

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